3-Isopropoxy-5-methylbenzoic acid
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Overview
Description
3-Isopropoxy-5-methylbenzoic acid is an organic compound with the molecular formula C11H14O3 It is a derivative of benzoic acid, characterized by the presence of an isopropoxy group at the 3-position and a methyl group at the 5-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropoxy-5-methylbenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative, such as 3-hydroxy-5-methylbenzoic acid.
Isopropylation: The hydroxyl group at the 3-position is converted to an isopropoxy group using isopropyl iodide in the presence of a base like potassium carbonate.
Purification: The product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalytic Processes: Employing catalysts to improve reaction rates and selectivity.
Automated Purification: Using automated systems for purification to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Isopropoxy-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
3-Isopropoxy-5-methylbenzoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Isopropoxy-5-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropoxy and methyl groups on the benzene ring can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Isopropoxybenzoic acid: Lacks the methyl group at the 5-position.
5-Methylbenzoic acid: Lacks the isopropoxy group at the 3-position.
3-Methoxy-5-methylbenzoic acid: Contains a methoxy group instead of an isopropoxy group.
Uniqueness
3-Isopropoxy-5-methylbenzoic acid is unique due to the presence of both the isopropoxy and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can provide distinct properties compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-methyl-5-propan-2-yloxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7(2)14-10-5-8(3)4-9(6-10)11(12)13/h4-7H,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMMCBRYQUAOBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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